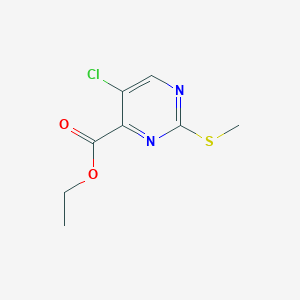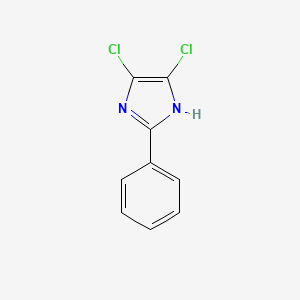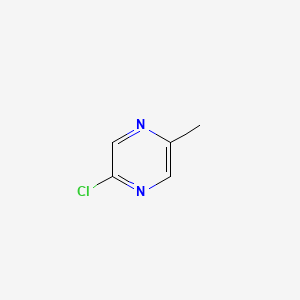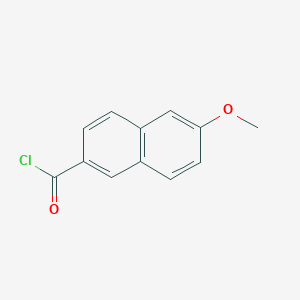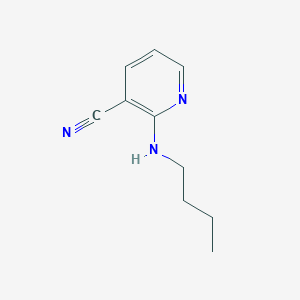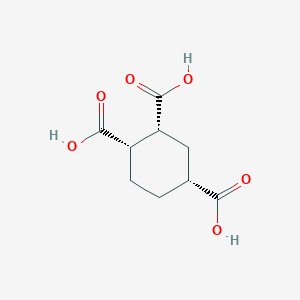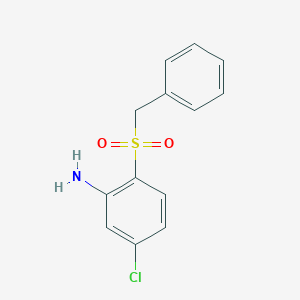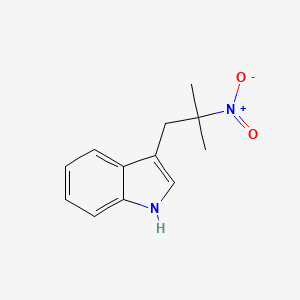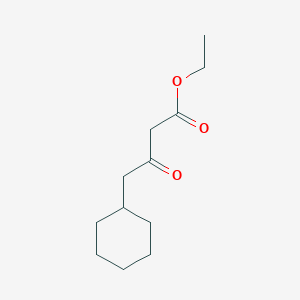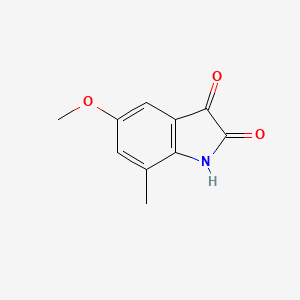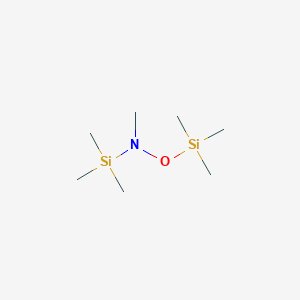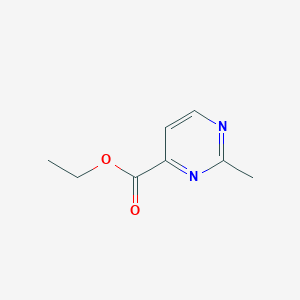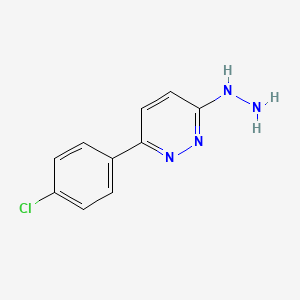
3-(4-氯苯基)-6-肼基哒嗪
描述
3-(4-Chlorophenyl)-6-hydrazinopyridazine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-6-hydrazinopyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-6-hydrazinopyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
该化合物在有机合成中用作构建模块,特别是在构建更复杂的分子方面。其肼基团具有高度反应性,使其成为合成各种有机化合物的宝贵中间体。 例如,它可用于创建新型查耳酮,其显示出作为化学治疗剂的希望 .
抗寄生虫研究
该化合物与已知抗寄生虫剂的结构相似性表明,可以对其进行抗寄生虫感染活性的研究。 研究可以集中在其对抗利什曼病等疾病的功效,因为卤代化合物通常表现出抗寄生虫特性 .
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chlorophenyl)-6-hydrazinopyridazine may also interact with various biological targets.
Mode of Action
Related compounds have been reported to exhibit antioxidant and immunomodulatory properties . This suggests that 3-(4-Chlorophenyl)-6-hydrazinopyridazine might interact with its targets to modulate oxidative stress and immune responses.
Biochemical Pathways
Similar compounds have been found to modulate oxidative stress and inflammatory pathways . Therefore, it is plausible that 3-(4-Chlorophenyl)-6-hydrazinopyridazine may also influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties may also apply to 3-(4-Chlorophenyl)-6-hydrazinopyridazine, impacting its bioavailability and therapeutic potential.
Result of Action
Cmi, a related compound, has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . Similar effects might be expected from 3-(4-Chlorophenyl)-6-hydrazinopyridazine.
生化分析
Biochemical Properties
3-(4-Chlorophenyl)-6-hydrazinopyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular oxidative stress levels . Additionally, 3-(4-Chlorophenyl)-6-hydrazinopyridazine may bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 3-(4-Chlorophenyl)-6-hydrazinopyridazine on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the nuclear localization of certain transcription factors, thereby influencing gene expression . Furthermore, 3-(4-Chlorophenyl)-6-hydrazinopyridazine can impact cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)-6-hydrazinopyridazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, 3-(4-Chlorophenyl)-6-hydrazinopyridazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)-6-hydrazinopyridazine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Chlorophenyl)-6-hydrazinopyridazine is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)-6-hydrazinopyridazine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of cell signaling pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.
Metabolic Pathways
3-(4-Chlorophenyl)-6-hydrazinopyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress pathways . Additionally, 3-(4-Chlorophenyl)-6-hydrazinopyridazine may affect metabolite levels, leading to changes in cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)-6-hydrazinopyridazine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, 3-(4-Chlorophenyl)-6-hydrazinopyridazine may localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)-6-hydrazinopyridazine is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-(4-Chlorophenyl)-6-hydrazinopyridazine has been observed to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.
属性
IUPAC Name |
[6-(4-chlorophenyl)pyridazin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCTXHPEZWKVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508205 | |
| Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60478-25-3 | |
| Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

